molecular formula C13H22O3 B12552962 1-Oxacyclotetradecane-2,11-dione CAS No. 143662-20-8

1-Oxacyclotetradecane-2,11-dione

Cat. No.: B12552962
CAS No.: 143662-20-8
M. Wt: 226.31 g/mol
InChI Key: BVKOUCIBVUVEQW-UHFFFAOYSA-N
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Description

1-Oxacyclotetradecane-2,11-dione is an organic compound with the molecular formula C13H22O3 and a molecular weight of 226.312 g/mol . Its structure features a 14-membered macrocyclic ring (oxacyclotetradecane) incorporating two ketone functional groups at the 2 and 11 positions . This compound is provided for research and development purposes. Researchers are exploring its potential as a building block or intermediate in organic synthesis and materials science. As a macrocyclic lactone derivative, it may serve as a precursor for fragrances, flavorants, or polymeric materials. This product is intended for laboratory research use only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143662-20-8

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

oxacyclotetradecane-2,11-dione

InChI

InChI=1S/C13H22O3/c14-12-8-5-3-1-2-4-6-10-13(15)16-11-7-9-12/h1-11H2

InChI Key

BVKOUCIBVUVEQW-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC(=O)OCCCC(=O)CCC1

Origin of Product

United States

Advanced Synthetic Methodologies and Strategies for 1 Oxacyclotetradecane 2,11 Dione

Retrosynthetic Analysis Approaches for Macrocyclic Lactone-Diketone Systems

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules. For a macrocyclic lactone-diketone system like 1-Oxacyclotetradecane-2,11-dione, the primary disconnection strategies revolve around the formation of the macrocycle in the final steps. The most logical bond to form in the ring-closing step is the ester linkage, leading to a linear ω-hydroxy carboxylic acid precursor. This precursor, in turn, can be derived from simpler, acyclic fragments.

A plausible retrosynthetic analysis for the 13-methyl derivative, 13-methyl-1-oxacyclotetradecane-2,11-dione, would involve a macrolactonization of the corresponding ω-hydroxy keto-acid. This seco-acid could be envisioned to be assembled from smaller building blocks. One potential strategy involves a ring-enlargement protocol starting from a more readily available cyclic ketone, such as cyclodecanone (B73913). This approach would involve the initial formation of a larger ring system containing the necessary functionalities, which is then transformed into the target macrolide. For instance, a strategy could involve the Michael addition of a chiral building block to a cyclodecanone derivative, followed by a ring expansion and subsequent functional group manipulations to install the second ketone and the lactone. researchgate.net

Macrocyclization Techniques in the Synthesis of 1-Oxacyclotetradecane-2,11-dionenih.govresearchgate.net

The cornerstone of any macrocycle synthesis is the ring-closing reaction. Several powerful methods have been developed for the formation of large rings, each with its own advantages and limitations.

High-Dilution Lactonization Methodologies (e.g., Yamaguchi, Shiina, Steglich Variants)

The principle of high dilution is fundamental to favoring intramolecular cyclization over intermolecular polymerization. By maintaining a very low concentration of the linear precursor, the probability of the two ends of the same molecule reacting with each other is increased. Several named reactions have become standard bearers for this approach:

Yamaguchi Esterification: This method utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640) with the carboxylic acid of the seco-acid. In the presence of a stoichiometric amount of 4-dimethylaminopyridine (B28879) (DMAP), this highly reactive intermediate undergoes efficient intramolecular cyclization to form the lactone. nih.govnih.gov This method is known for its high yields and tolerance of various functional groups.

Shiina Macrolactonization: This technique employs an aromatic carboxylic anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), as a dehydrating agent. The reaction can be catalyzed by either a Lewis acid or a nucleophilic catalyst like DMAP. The slow addition of the hydroxy-acid precursor is crucial for maintaining high-dilution conditions. nih.gov

Steglich Esterification: This method uses a carbodiimide, typically dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), to activate the carboxylic acid. The addition of DMAP as a catalyst is essential for an efficient reaction, as it forms a highly reactive acyl-pyridinium intermediate.

Method Activating Agent Catalyst/Promoter Key Features
Yamaguchi 2,4,6-Trichlorobenzoyl chloride4-Dimethylaminopyridine (DMAP)High yields, mild conditions, forms a mixed anhydride intermediate.
Shiina 2-Methyl-6-nitrobenzoic anhydride (MNBA)DMAP or Lewis AcidEffective under acidic or basic conditions, requires slow addition.
Steglich Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)4-Dimethylaminopyridine (DMAP)Mild conditions, forms a urea (B33335) byproduct.

Ring-Closing Metathesis (RCM) Strategies for Oxacyclotetradecane (B12783953) Systemsresearchgate.net

Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of a wide variety of unsaturated macrocycles. researchgate.net This reaction, typically catalyzed by ruthenium-based complexes (e.g., Grubbs' or Hoveyda-Grubbs catalysts), involves the intramolecular reaction of two terminal alkenes to form a new double bond within the ring, with the concomitant release of ethylene (B1197577) gas.

For the synthesis of this compound, an RCM approach would require a linear precursor containing terminal alkene functionalities at both ends. This diene precursor would then be subjected to RCM to forge the 14-membered ring. The resulting unsaturated macrolide could then be hydrogenated to yield the saturated target molecule. The presence of ketone functionalities within the precursor is generally well-tolerated by modern RCM catalysts.

Template-Directed Synthetic Approaches

Template-directed synthesis utilizes an auxiliary molecule or ion (the template) to pre-organize the linear precursor into a conformation that favors cyclization. The template holds the reactive ends of the precursor in close proximity, effectively increasing the "effective molarity" and promoting the intramolecular reaction. The template can be a metal ion that coordinates to heteroatoms in the precursor or a larger organic molecule that binds through non-covalent interactions. While powerful, this approach requires the design and synthesis of a suitable template for the specific target molecule.

Intramolecular Condensation and Cyclization Reactions

Intramolecular condensation reactions, such as the aldol (B89426) or Claisen condensations, can also be employed to form macrocyclic systems. For a molecule like this compound, one could envision a Dieckmann-type condensation of a linear diester to form the β-keto ester moiety within the macrocycle. However, controlling the regioselectivity of such reactions in a large, flexible chain can be challenging.

A more relevant approach for the synthesis of the related compound, 12-methyl-13-tridecanolide, involves a ring-enlargement strategy. researchgate.net This method starts with a pre-formed ring (cyclodecanone) which is then expanded to the desired 14-membered ring. This can be considered a type of intramolecular cyclization where a new, larger ring is formed from a smaller one.

Convergent and Divergent Synthetic Routes to this compound

Divergent Synthesis: A divergent synthesis starts from a common intermediate that is elaborated through different reaction pathways to generate a library of related compounds. While not the most direct route to a single target, this approach is valuable for structure-activity relationship studies. Starting from a functionalized 14-membered macrolide, one could envision a divergent approach to introduce the second ketone functionality at various positions around the ring.

A specific, albeit briefly described, synthetic route for 13-methyl-1-oxacyclotetradecane-2,11-dione starts from cyclodecanone. This multi-step process involves the use of diisopropylamine (B44863) and n-butyllithium, suggesting the formation of a lithium enolate for an alkylation reaction. This is followed by treatment with an ion-exchange resin and finally, an ozonolysis step with a thiourea (B124793) workup. This ozonolysis of a cyclic precursor likely cleaves a double bond to generate the two carbonyl groups of the final product.

Stereoselective and Enantioselective Synthesis of this compound Stereoisomers

The presence of stereocenters in this compound necessitates the use of stereoselective and enantioselective synthetic strategies to obtain specific stereoisomers. These approaches are crucial as different stereoisomers can exhibit distinct biological activities and physical properties.

One powerful strategy involves the use of chiral catalysts to control the formation of stereocenters during the synthesis of the acyclic precursor or in the cyclization step itself. For instance, chiral N,N'-dioxide-scandium(III) complexes have been successfully employed in the asymmetric tandem Friedel–Crafts alkylation/intermolecular macrolactonization to produce C2-symmetric chiral macrodiolides with high diastereo- and enantioselectivities. rsc.org Although this method produces a diolide, the principle of using a chiral Lewis acid to control the stereochemical outcome of a macrolactonization is directly applicable.

Another approach is the use of biocatalysis, where enzymes are used to catalyze reactions with high stereoselectivity. Lipases are particularly well-suited for the enantioselective lactonization of hydroxy acids. This method can be applied to the synthesis of chiral macrocycles, including those with planar chirality. nih.gov For the synthesis of this compound, a precursor dihydroxy-diacid could be subjected to a lipase-catalyzed double lactonization to yield the desired macrocyclic dione (B5365651) with high enantiomeric excess.

The stereochemistry of the final macrocycle can also be controlled by introducing the desired stereocenters into the acyclic precursor. For example, a stereoselective synthesis of the cytotoxic 14-membered macrolide aspergillide A was achieved by preparing a cis-2,6-disubstituted tetrahydropyran (B127337) ring via stereoselective reduction of an intermediate cyclic hemiacetal. nih.gov A similar strategy could be envisioned for this compound, where the stereocenters are set in the linear precursor through well-established asymmetric reactions like aldol additions, allylation reactions, or asymmetric reductions.

Ring-closing metathesis (RCM) is a versatile method for the formation of macrocycles, including 14-membered rings. wikipedia.org While RCM itself does not typically introduce new stereocenters, the stereochemistry of the resulting double bond (E/Z) can be influenced by the catalyst and reaction conditions. Subsequent stereoselective transformations of the double bond can then be used to install the desired stereocenters. For instance, a photochemical isomerization was used to convert an undesired Z-isomer to the required E-isomer in the synthesis of aspergillide A. nih.gov

Method Catalyst/Reagent Key Transformation Stereoselectivity Reference
Asymmetric MacrolactonizationChiral N,N'-dioxide-scandium(III) complexTandem Friedel–Crafts alkylation/intermolecular macrolactonizationHigh diastereo- and enantioselectivity rsc.org
Biocatalytic MacrolactonizationLipase (B570770)Enantioselective lactonization of a dihydroxy-diacidHigh enantioselectivity nih.gov
Precursor-controlled StereosynthesisStereoselective reductionReduction of a cyclic hemiacetalHigh diastereoselectivity nih.gov
Ring-Closing Metathesis (RCM)Grubbs catalystIntramolecular olefin metathesisE/Z selectivity of the double bond wikipedia.org

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. rsc.org The synthesis of complex molecules like this compound can benefit significantly from the application of these principles.

A key aspect of green chemistry is the use of renewable feedstocks. A notable example is the use of olive oil as a starting material for the synthesis of macrocyclic lactones. acs.org Through hydrolysis and subsequent coupling with unsaturated alcohols, followed by ring-closing metathesis, a range of macrocycles can be produced from this renewable resource. This approach could be adapted to generate a suitable precursor for this compound.

Biocatalysis is another cornerstone of green chemistry, offering mild reaction conditions, high selectivity, and the use of biodegradable catalysts (enzymes). mdpi.com The biocatalytic synthesis of β-diketones using a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent aldolase (B8822740) from Yersinia pseudotuberculosis has been reported. mdpi.comresearchgate.net This enzymatic approach could potentially be employed to construct the β-diketone moiety within the acyclic precursor of this compound. Furthermore, the use of enzymes for macrolactonization, as mentioned in the previous section, also aligns with green chemistry principles by avoiding harsh reagents and high temperatures. nih.gov

Ring-closing metathesis (RCM), while often utilizing ruthenium-based catalysts, can be considered a green reaction due to its high atom economy, as the only byproduct is volatile ethylene. wikipedia.orgorganic-chemistry.org The development of more efficient and recyclable RCM catalysts further enhances its green credentials.

The choice of solvent is another critical factor in green chemistry. The use of supercritical fluids, such as carbon dioxide, as a reaction medium for macrocyclization reactions offers an environmentally friendly alternative to traditional organic solvents. Continuous flow processes in combination with phase separation can also be employed for macrocyclization at high concentrations, reducing the need for large volumes of toxic and volatile organic solvents. rsc.org

Green Chemistry Principle Application in Synthesis Specific Example Reference
Use of Renewable FeedstocksStarting materials from biomassSynthesis of macrocyclic lactones from olive oil acs.org
BiocatalysisEnzymatic transformationsBiocatalytic synthesis of β-diketones using an aldolase mdpi.comresearchgate.net
Atom EconomyEfficient chemical transformationsRing-closing metathesis (RCM) with ethylene as the only byproduct wikipedia.orgorganic-chemistry.org
Use of Safer Solvents and Reaction ConditionsReplacement of hazardous solventsContinuous flow macrocyclization in polyethylene (B3416737) glycol (PEG) rsc.org

Elucidation of Reaction Mechanisms and Chemical Transformations of 1 Oxacyclotetradecane 2,11 Dione

Reactivity of the Macrocyclic Lactone Moiety

The lactone group, a cyclic ester, is a primary site for nucleophilic attack, leading to various transformations.

Nucleophilic Acyl Substitution Pathways (e.g., Hydrolysis, Transesterification)

The ester linkage in the lactone is susceptible to nucleophilic acyl substitution. Under acidic or basic conditions, the macrocycle can undergo hydrolysis to yield the corresponding ω-hydroxy carboxylic acid. This reaction is a fundamental process for breaking down the macrocyclic structure.

Transesterification, another key nucleophilic acyl substitution, involves the reaction of the lactone with an alcohol in the presence of an acid or base catalyst. This results in the formation of a new ester and the corresponding ω-hydroxy group, effectively swapping the alkoxy portion of the ester. The efficiency of this process is influenced by the nature of the alcohol and the reaction conditions.

Table 1: Representative Nucleophilic Acyl Substitution Reactions of Lactones

Reaction TypeReagentsProduct Type
Hydrolysis (Acid-catalyzed) H₃O⁺ω-Hydroxy carboxylic acid
Hydrolysis (Base-catalyzed) NaOH, H₂OSodium ω-hydroxy carboxylate
Transesterification (Acid-catalyzed) R'-OH, H⁺ω-Hydroxy ester
Transesterification (Base-catalyzed) R'-OH, NaOR'ω-Hydroxy ester

Ring-Opening and Ring-Closing Equilibrium Studies

The stability of the 14-membered ring of 1-Oxacyclotetradecane-2,11-dione is a critical factor in its chemistry. While large rings are generally entropically favored to be open-chain, the presence of substituents and the specific conformation can influence the equilibrium between the cyclic lactone and the open-chain hydroxy acid.

Ring-opening polymerization is a potential reaction pathway for lactones, particularly for smaller, more strained rings. For a large macrocycle like this, the propensity for polymerization is generally lower. However, under specific catalytic conditions, such as with organocatalysts, ring-opening can be induced. Studies on related 1,4-dioxane-2,5-diones have shown that organocatalysts can promote ring-opening polymerization in a controlled manner. epa.gov The equilibrium can be shifted towards the open-chain form by trapping the resulting hydroxy acid or by using conditions that favor the intermolecular reaction leading to polymers. Conversely, intramolecular cyclization of the corresponding ω-hydroxy carboxylic acid, often under high dilution conditions to favor intramolecular over intermolecular reactions, can lead to the formation of the macrocyclic lactone.

Reactivity of the Diketone Moieties within the Macrocycle

The two ketone groups at positions 2 and 11 introduce a wide range of possible chemical transformations, from simple additions to more complex functionalizations of the adjacent carbon atoms. The presence of two ketone groups allows for the potential of both mono- and di-functionalization.

Carbonyl Reactivity: Condensation, Addition, and Substitution Reactions

The carbonyl carbons of the ketone groups are electrophilic and can be attacked by various nucleophiles.

Condensation Reactions: The ketone groups can participate in condensation reactions, such as the aldol (B89426) condensation, if an enolizable proton is present. However, given the substitution pattern, self-condensation might be less favorable than crossed-condensation with other carbonyl compounds.

Addition Reactions: Nucleophilic addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to one or both ketone groups can lead to the formation of tertiary alcohols. The diastereoselectivity of such additions in macrocyclic diketones can be influenced by the ring's conformation. auburn.edu Cyanohydrin formation can also occur upon treatment with hydrogen cyanide.

Substitution Reactions: While direct substitution at the carbonyl carbon is not typical for ketones, reactions that effectively lead to substitution, such as the Wittig reaction, can be employed to convert one or both ketone groups into carbon-carbon double bonds.

Alpha-Functionalization Reactions (e.g., Enolization, Alkylation, Halogenation)

The α-carbons adjacent to the ketone groups are susceptible to a variety of functionalization reactions, primarily proceeding through an enol or enolate intermediate.

Enolization: In the presence of an acid or base, the ketones can form enol or enolate intermediates, respectively. The formation of these intermediates is crucial for subsequent α-functionalization.

Alkylation: The enolates can be alkylated by reacting them with alkyl halides. In macrocyclic diketones, diastereoselective alkylation at the α and α' positions has been achieved. auburn.edu

Halogenation: Under acidic or basic conditions, the α-positions can be halogenated with reagents like elemental halogens or N-halosuccinimides.

Table 2: Examples of Alpha-Functionalization Reactions of Ketones

Reaction TypeReagentsIntermediateProduct Type
Alkylation 1. Base (e.g., LDA) 2. R-XEnolateα-Alkyl ketone
Halogenation (Acidic) X₂, CH₃COOHEnolα-Halo ketone
Halogenation (Basic) X₂, NaOHEnolateα-Halo ketone (polyhalogenation possible)

Selective Reduction and Oxidation Pathways of Ketone Groups

The selective transformation of one or both ketone groups is a key challenge and a powerful tool in the synthetic manipulation of this macrocycle.

Selective Reduction: The reduction of the diketone to a hydroxy ketone or a diol can be achieved using various reducing agents. The choice of reagent can influence the chemoselectivity (which ketone is reduced) and stereoselectivity (the stereochemistry of the resulting alcohol). For instance, sodium borohydride (B1222165) in the presence of albumin has been shown to stereoselectively reduce 1,3-diketones to anti-1,3-diols. rsc.org Rhodium-catalyzed deoxygenative reduction offers a method for the regioselective reduction of the aliphatic carbonyl group over an aromatic one in 1,3-diketones. acs.org Zinc in the presence of ammonium (B1175870) chloride has been used for the conversion of 1,2-diketones into α-hydroxy ketones. researchgate.net

Oxidation: While the ketone groups themselves are generally resistant to further oxidation under mild conditions, the α-carbons can be oxidized. For example, oxidation with selenium dioxide can introduce a hydroxyl group or another carbonyl group at the α-position, leading to the formation of a 1,2-dicarbonyl compound.

The synthesis of the related compound (12R)-(+)-12-Methyl-13-tridecanolide often involves the ring enlargement of a smaller cyclodecanone (B73913) precursor, highlighting a synthetic pathway where the macrocyclic diketone is a key intermediate. researchgate.net One reported synthesis involves a Michael addition to 2-nitrocyclodecanone, followed by reduction and ring enlargement. researchgate.netdocumentsdelivered.com

Conformational Effects on Reactivity in the 14-Membered Ring System

The reactivity of 14-membered macrolides is intrinsically linked to their conformational preferences. These large rings are not rigid but exist as an equilibrium of multiple, low-energy conformations in solution. acs.org The specific conformation a molecule adopts can significantly influence the accessibility of its functional groups—the ketone and the lactone in the case of this compound—to incoming reagents.

The aglycone ring of 14-membered lactone macrolides is notably more strained compared to its 15- and 16-membered counterparts, rendering it more susceptible to intramolecular reactions. acs.orgnih.gov This inherent strain and the molecule's conformational flexibility can lead to unexpected reaction pathways. For instance, intramolecular ketalizations are a common complication in the transformation of 14-membered lactone aglycones. nih.gov

Studies on similar 14-membered 3-keto lactones have shown that these molecules can adopt multiple conformations, and the equilibrium between them can be influenced by temperature. acs.orgcdnsciencepub.com This temperature dependence suggests that the equilibrium is under entropic, rather than enthalpic, control. cdnsciencepub.com The presence of multiple conformers can result in complex NMR spectra, further highlighting the dynamic nature of these macrocycles. cdnsciencepub.com The specific stereochemistry at each chiral center is a critical determinant of the preferred conformation and, consequently, the stereochemical outcome of reactions at the ketone or other positions.

The table below summarizes the general conformational characteristics of 14-membered macrolides based on available literature.

FeatureDescriptionImplication for Reactivity
Ring Strain Higher compared to 15- and 16-membered macrolides. acs.orgnih.govIncreased propensity for intramolecular reactions. nih.gov
Conformational Equilibrium Exists as a mixture of multiple low-energy conformers. acs.orgReactivity can be dependent on the population of specific conformers.
Intramolecular Interactions Prone to intramolecular reactions like ketalization. nih.govCan lead to side products and complicate synthetic transformations.
Stereochemistry The absolute configuration of stereocenters dictates the preferred conformation. acs.orgInfluences the stereochemical outcome of reactions.

Photochemical and Electrochemical Transformations of this compound

Photochemical Transformations: Photochemical reactions offer a powerful tool for the modification of macrocyclic structures. For instance, photoinduced intramolecular radical cyclization has been used for the ring expansion of macrocyclic lactones. acs.orgnih.govacs.org This method involves the generation of radical intermediates that can lead to the formation of larger ring systems. acs.orgnih.gov In a general sense, a macrocyclic lactone can be converted to a larger lactone, a lactam, or a macrocyclic ketone through this approach. acs.orgnih.govacs.org The efficiency of these reactions can be influenced by the specific arene and electron acceptor used to initiate the photo-induced electron transfer (PET) process. acs.org

Another relevant photochemical transformation is the light-driven deoxygenation of carbohydrate lactones, which could potentially be applied to macrolides with similar functionalities. acs.org This process can be highly regioselective. acs.org

Electrochemical Transformations: Electrochemical methods are emerging as a sustainable approach for the synthesis and modification of complex molecules, including lactones. rsc.orgresearchgate.net The electrochemical synthesis of β-keto spirolactones from cyclic β-keto esters has been demonstrated, a reaction that proceeds through a radicalic mechanism involving the formation of a carbocation intermediate. rsc.org It is conceivable that under specific electrochemical conditions, the ketone and lactone moieties of this compound could undergo analogous transformations.

Furthermore, the electrochemical lactonization of cyclic ketones using water as the oxygen source has been investigated. researchgate.net This process suggests a potential pathway for the modification of the ketone group within the this compound ring system. The mechanism is thought to involve the formation of a platinum-hydroxide species at the anode, which then reacts with the ketone. researchgate.net

The table below outlines potential photochemical and electrochemical reactions based on studies of related compounds.

Transformation TypeReaction DescriptionPotential Outcome for this compound
Photochemical Intramolecular radical cyclization acs.orgnih.govacs.orgRing expansion or conversion to other macrocyclic structures.
Photochemical Deoxygenation acs.orgSelective removal of the ketone or other oxygenated functionalities.
Electrochemical Spirolactone formation rsc.orgSynthesis of spirocyclic derivatives at the ketone position.
Electrochemical Lactonization of the ketone researchgate.netModification of the ketone group into a second lactone.

Acid- and Base-Catalyzed Rearrangements and Reactions

The presence of both a ketone and a lactone within the same macrocyclic ring makes this compound susceptible to a variety of acid- and base-catalyzed reactions.

Acid-Catalyzed Reactions: In acidic conditions, 14-membered macrolides are known to undergo degradation, often initiated by the protonation of a hydroxyl or ketone group. nih.gov For example, the acid-catalyzed degradation of erythromycin, a complex 14-membered macrolide, involves intramolecular transketalization. nih.gov In the case of this compound, protonation of the ketone could facilitate intramolecular reactions with the lactone or other parts of the ring, potentially leading to rearrangements or ring contraction/expansion. nih.gov The treatment of a related 14-membered macrolide with acidic methanol (B129727) led to a derivative with an inverted absolute configuration at a stereocenter, proceeding through a ketene (B1206846) acetal (B89532) intermediate. nih.gov

Base-Catalyzed Reactions: Under basic conditions, the α-protons to the ketone are susceptible to deprotonation, leading to the formation of an enolate. This enolate can then participate in a range of reactions. Intramolecular aldol-type reactions could lead to the formation of bicyclic products. The keto-enol tautomerism is a fundamental process for ketones under both acidic and basic conditions. youtube.com

In the synthesis of macrocyclic β-keto lactones, the intramolecular alkylation of dianions of ω-halo-β-keto esters is a known method, though it can be complicated by elimination reactions in smaller ring systems. cdnsciencepub.com The use of basic conditions at elevated temperatures on a modified 14-membered macrolide antibiotic yielded new, doubly α,β-unsaturated ketone derivatives. nih.gov

The following table summarizes potential acid- and base-catalyzed reactions.

CatalystPotential ReactionDescription
Acid Intramolecular Transketalization/RearrangementProtonation of the ketone can initiate intramolecular cyclization or rearrangement. nih.gov
Acid EpimerizationInversion of stereocenters can occur under acidic conditions. nih.gov
Base Enolate FormationDeprotonation of the α-carbon to the ketone can lead to various subsequent reactions. youtube.com
Base Intramolecular Aldol/Claisen CondensationThe generated enolate can react with the lactone carbonyl, leading to bicyclic products.
Base Elimination ReactionsCan compete with cyclization reactions in the synthesis of macrocycles. cdnsciencepub.com

Metal-Catalyzed Reactions and Ligand Interactions of this compound

The functional groups of this compound, particularly the ketone and lactone, can serve as coordination sites for metal catalysts, enabling a variety of synthetic transformations.

Ring-Closing Metathesis (RCM): RCM has become a powerful tool for the synthesis of macrocycles, including 14-membered rings. wikipedia.orgrecercat.catscienceforums.net While typically used for ring formation, the alkene products of RCM can undergo further metal-catalyzed transformations. The efficiency and stereoselectivity of RCM can be highly dependent on the choice of catalyst (e.g., Grubbs or Schrock catalysts) and the substrate's conformational biases. wikipedia.orgrecercat.cat

Palladium-Catalyzed Reactions: Palladium catalysts are widely used in cross-coupling reactions. In the context of macrolides, intramolecular Stille coupling has been explored as a strategy for macrocyclization. acs.org Other palladium-catalyzed reactions, such as the Sonogashira coupling, could potentially be used to functionalize the macrolide ring if appropriate precursors are available. acs.org

Ruthenium-Catalyzed Oxidations: Ruthenium tetraoxide is a potent oxidizing agent that has been used for the oxidative cleavage of β-hydroxyethers to yield keto-lactones. nih.gov This suggests that the existing ketone in this compound could potentially be further oxidized or that the ring could undergo cleavage under specific ruthenium-catalyzed conditions.

Other Metal-Catalyzed Reactions:

Grignard Reactions: The ketone group can react with Grignard reagents, such as methyl magnesium halides, to form tertiary alcohols. Subsequent acid-catalyzed dehydration can then introduce a double bond into the ring. google.com

Samarium-Catalyzed Reactions: Samarium ions, in cooperation with a mercaptan, can catalyze a one-pot sequential acetalization, Tishchenko reaction, and lactonization of 5-oxoalkanals to form δ-lactones. organic-chemistry.org

Silver-Catalyzed Cyclizations: Silver(I) triflate has been shown to catalyze the intramolecular addition of hydroxyl or carboxyl groups to olefins, which is a method for constructing cyclic ethers and lactones. organic-chemistry.org

The table below provides an overview of potential metal-catalyzed reactions.

Metal CatalystReaction TypePotential Application to this compound
Ruthenium Ring-Closing Metathesis wikipedia.orgrecercat.catscienceforums.netSynthesis of unsaturated analogs or further functionalization.
Palladium Intramolecular Stille Coupling acs.orgPotential for forming bicyclic systems from appropriate precursors.
Ruthenium Oxidation nih.govOxidative cleavage or modification of the macrocycle.
Magnesium (Grignard) Nucleophilic Addition google.comFunctionalization of the ketone group.
Samarium Tishchenko Reaction organic-chemistry.orgPotential for rearrangements involving the ketone and lactone.
Silver Cyclization organic-chemistry.orgCould be used in the synthesis of precursors or for further cyclizations.

Advanced Spectroscopic and Diffraction Methodologies for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the intricate structural features of organic molecules in solution and the solid state. For a molecule with the complexity of 1-Oxacyclotetradecane-2,11-dione, a combination of one-dimensional and multi-dimensional NMR experiments is essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for probing its conformational landscape.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY, ROESY) for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR experiments are fundamental for establishing the covalent framework and stereochemistry of this compound. Each experiment provides a unique set of correlations that, when pieced together, reveal the complete molecular structure.

Correlation SpectroscopY (COSY): The ¹H-¹H COSY experiment is instrumental in identifying protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in the COSY spectrum of this compound would reveal the connectivity of adjacent methylene (B1212753) groups and the protons alpha to the carbonyl and ester functionalities. For instance, the protons on C3 would show a correlation to the protons on C4, and so on, allowing for the tracing of the carbon chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded ¹H and ¹³C nuclei. sdsu.edu This is a crucial step in assigning the carbon skeleton by linking the already identified proton spin systems from the COSY spectrum to their corresponding carbon atoms. The HSQC spectrum would clearly distinguish the methylene carbons from the carbonyl and ester carbons based on their proton attachments.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between ¹H and ¹³C nuclei, typically over two to four bonds. sdsu.edu This technique is invaluable for connecting the different spin systems identified by COSY and for assigning quaternary carbons, such as the carbonyl (C2 and C11) and ester (C1) carbons in this compound. For example, the protons on C3 would show HMBC correlations to the carbonyl carbon C2, and the protons on C10 and C12 would correlate with the carbonyl carbon C11.

Nuclear Overhauser Effect SpectroscopY (NOESY) and Rotating-frame Overhauser Effect SpectroscopY (ROESY): These experiments provide information about the spatial proximity of protons, which is critical for determining the stereochemistry and conformation of the macrocyclic ring. nih.govcolumbia.edu NOESY is effective for small and large molecules, while ROESY is often preferred for medium-sized molecules where the NOE may be close to zero. columbia.edu For this compound, NOESY or ROESY spectra would reveal through-space interactions between protons across the macrocyclic ring, helping to define its three-dimensional shape in solution. For instance, correlations between protons on C3 and C13 could indicate a folded conformation.

Table 1: Representative 2D NMR Data for Structural Elucidation of a 14-Membered Macrocyclic Lactone

TechniqueCorrelated NucleiInformation Gained for this compound
COSY ¹H – ¹H (2-3 bonds)Establishes proton-proton coupling networks within the aliphatic chain.
HSQC ¹H – ¹³C (1 bond)Assigns carbon signals directly attached to specific protons.
HMBC ¹H – ¹³C (2-4 bonds)Connects proton spin systems and assigns quaternary carbons (C=O, ester).
NOESY/ROESY ¹H – ¹H (through space)Determines the 3D conformation and stereochemical relationships of the macrocycle.

Variable Temperature NMR Studies for Conformational Dynamics and Exchange Processes

Macrocyclic structures like this compound often exist as a mixture of multiple, rapidly interconverting conformers in solution. Variable-temperature (VT) NMR spectroscopy is a powerful technique to study these dynamic processes. researchgate.netwisc.edu By recording NMR spectra at different temperatures, it is possible to slow down or accelerate conformational exchange.

At lower temperatures, the exchange may become slow on the NMR timescale, leading to the observation of distinct sets of signals for each populated conformer. researchgate.net Conversely, at higher temperatures, the exchange rate increases, often resulting in averaged, sharpened signals. Analysis of the changes in chemical shifts, coupling constants, and line shapes as a function of temperature can provide thermodynamic parameters (ΔH‡, ΔS‡, and ΔG‡) for the conformational exchange processes. rsc.org For this compound, VT-NMR could reveal the presence of different ring conformations and the energy barriers between them.

Table 2: Expected Observations in a Variable-Temperature NMR Study of this compound

Temperature ChangeExpected ObservationInterpretation
Decreasing Temperature Broadening and eventual splitting of signalsSlowing of conformational exchange; resolution of individual conformers.
Increasing Temperature Sharpening of signals to averaged valuesRapid interconversion between conformers on the NMR timescale.

Solid-State NMR Spectroscopy for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) spectroscopy provides detailed structural information on materials in their solid form, including crystalline and amorphous states. nih.govst-andrews.ac.uk This is particularly valuable when single crystals suitable for X-ray diffraction are not available. For this compound, ssNMR can be used to study its conformation and packing in the solid state.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution ¹³C spectra of solid samples. rsc.orgresearchgate.net These spectra can reveal the presence of multiple, non-equivalent molecules in the crystal unit cell (polymorphism) or distinguish between crystalline and amorphous domains. rsc.org Furthermore, 2D ssNMR experiments can establish through-bond and through-space connectivities in the solid state, providing a detailed picture of the molecular structure and intermolecular interactions.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecular ion with high precision (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula of this compound (C₁₃H₂₂O₃). This is a critical step in confirming the identity of the compound, especially when isolated from natural sources.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the structure of the parent molecule. nih.gov The fragmentation pattern of this compound would be expected to show characteristic losses related to its functional groups. For example, cleavages adjacent to the carbonyl groups and the ester linkage would be anticipated, as well as losses of small neutral molecules like water or carbon monoxide. The analysis of these fragmentation pathways helps to confirm the proposed structure and can be used to differentiate between isomers. nih.gov

Table 3: Predicted Fragmentation Data from Tandem Mass Spectrometry (MS/MS) of this compound

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossInterpretation
227.16 [M+H]⁺209.15H₂OLoss of a water molecule.
227.16 [M+H]⁺199.16COLoss of carbon monoxide from a ketone.
227.16 [M+H]⁺VariousCnH2nCleavage of the macrocyclic ring at various points.

X-ray Crystallography and Single-Crystal Diffraction for Absolute Configuration and Solid-State Conformation

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation. For macrocyclic compounds like this compound, single-crystal X-ray diffraction is particularly valuable for establishing the ring's preferred conformation and the absolute configuration of any stereocenters in chiral derivatives.

The structural elucidation of macrolide antibiotics bound to their biological targets, such as the bacterial ribosome, has also been extensively studied using X-ray crystallography. crystalexplorer.net These studies reveal that macrolides often adopt a "folded-out" conformation in both solution and the solid state, although other conformations can be present depending on the environment. crystalexplorer.net This information highlights the conformational flexibility of the macrolide ring and the importance of solid-state structural data in understanding their mechanism of action.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules within a crystal, known as crystal packing, is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these interactions within a crystalline environment. mdpi.comedinst.com The Hirshfeld surface is a unique molecular surface defined by partitioning the crystal's electron density into regions associated with each molecule. mdpi.com By mapping various properties onto this surface, such as the distance to the nearest nucleus inside or outside the surface (dᵢ and dₑ, respectively), one can generate a detailed picture of the intermolecular contacts.

A 2D fingerprint plot derived from the Hirshfeld surface quantifies the relative contribution of different types of intermolecular contacts. For instance, sharp spikes in the fingerprint plot indicate the presence of significant interactions like hydrogen bonds, while more diffuse regions can represent weaker van der Waals forces. edinst.com Analysis of these plots allows for the characterization of C-H···O, H···H, and other non-covalent interactions that dictate the supramolecular architecture of the crystal. edinst.com

Although a specific Hirshfeld surface analysis for this compound has not been reported in the reviewed literature, the technique is broadly applicable. For a molecule like this, the analysis would primarily characterize the nature and extent of C-H···O hydrogen bonds involving the ester and ketone carbonyl groups, as well as numerous H···H contacts, which are expected to be the most significant interactions driving the crystal packing.

Vibrational Spectroscopy Methodologies (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for the analysis of molecular structure. These complementary methods probe the vibrational modes of a molecule, providing a detailed fingerprint of its functional groups and conformational state. nih.gov For a molecule to be IR active, there must be a change in its dipole moment during the vibration, whereas for a vibration to be Raman active, a change in polarizability is required. nih.gov

For this compound, the IR and Raman spectra would be dominated by features corresponding to its ester and ketone functionalities, as well as the hydrocarbon backbone. The carbonyl (C=O) stretching vibrations are particularly informative and appear as strong, distinct bands in the IR spectrum.

Ester Carbonyl (C=O): The stretching vibration for the lactone (cyclic ester) carbonyl group is expected in the region of 1735-1750 cm⁻¹.

Ketone Carbonyl (C=O): The ketone carbonyl stretch typically appears in the 1705-1725 cm⁻¹ range. The exact position can provide clues about ring strain and conformation.

C-O-C Stretching: The ester C-O-C stretching vibrations will produce strong bands in the 1000-1300 cm⁻¹ region.

C-H Stretching and Bending: Vibrations from the methylene (CH₂) groups of the macrocyclic ring will be observed around 2850-2950 cm⁻¹ (stretching) and 1450-1470 cm⁻¹ (bending).

IR spectroscopy has been effectively used to study the molecular conformations of macrolide antibiotics in solution. These studies have shown that the conformations are often stabilized by intramolecular hydrogen bonds, which can be identified through analysis of the hydroxyl and carbonyl regions of the spectrum. acs.org Raman spectroscopy is also highly sensitive to conformational changes and is particularly useful for studying the carbon backbone and non-polar functional groups. americanpharmaceuticalreview.com By analyzing the amide I and amide III regions, Raman spectroscopy can determine the secondary structure of proteins, and similar principles can be applied to study the conformational order of large macrocycles. mdpi.com The combination of IR and Raman provides a comprehensive vibrational profile of the molecule.

Table 1: Characteristic Infrared Absorption Frequencies for this compound Functional Groups

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Lactone (Cyclic Ester)C=O Stretch1735 - 1750Strong
KetoneC=O Stretch1705 - 1725Strong
EsterC-O-C Stretch1000 - 1300Strong
Alkyl (CH₂)C-H Stretch2850 - 2950Medium-Strong
Alkyl (CH₂)C-H Bend1450 - 1470Variable

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Elucidation of Chiral Analogues

Chiroptical spectroscopy techniques are indispensable for determining the absolute configuration and solution-state conformation of chiral molecules. acs.org These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light. The primary techniques include Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). While the parent compound this compound is achiral, its substituted derivatives, such as the naturally occurring 13-methyl analogue, are chiral and thus amenable to these analyses.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left- and right-circularly polarized light in the UV-Visible region, corresponding to electronic transitions. americanlaboratory.com The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the stereochemistry of the molecule. The absolute configuration can often be determined by comparing the experimental ECD spectrum to the spectra of known compounds or to spectra predicted by quantum-chemical calculations. americanlaboratory.com However, the application of ECD can be limited if the molecule lacks strong chromophores in an accessible spectral region. americanlaboratory.com

Vibrational Circular Dichroism (VCD) is a powerful alternative that measures circular dichroism in the infrared region, corresponding to vibrational transitions. nih.govnih.gov A key advantage of VCD is that all molecules have IR absorptions, making it universally applicable. The absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum calculated for a specific enantiomer using Density Functional Theory (DFT). nih.govnih.gov An excellent match between the signs and relative intensities of the experimental and calculated bands allows for an unambiguous assignment of the absolute configuration. rsc.org This methodology has proven to be a robust tool for the stereochemical determination of complex natural products, including those with flexible macrocyclic rings. mdpi.comnist.gov For example, VCD was successfully used to establish the absolute configuration of briarane diterpenes, which possess a large, flexible ten-membered ring, by matching the experimental spectrum with the calculated spectrum of the most stable conformers. mdpi.com

Table 2: Overview of Chiroptical Spectroscopy Techniques for Chiral Analogues

TechniquePrincipleSpectral RegionPrimary Application
Optical Rotatory Dispersion (ORD)Measures the rotation of the plane of polarized light as a function of wavelength.UV-VisibleDetermination of absolute configuration; analysis of conformational equilibria.
Electronic Circular Dichroism (ECD)Measures the differential absorption of left and right circularly polarized light by chromophores.UV-VisibleDetermination of absolute configuration of molecules with electronic chromophores. americanlaboratory.com
Vibrational Circular Dichroism (VCD)Measures the differential absorption of left and right circularly polarized light of vibrational transitions.InfraredUnambiguous determination of absolute configuration for a wide range of chiral molecules, including those with conformational flexibility. nih.govnih.gov

Computational and Theoretical Chemistry Studies of 1 Oxacyclotetradecane 2,11 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, especially those using Density Functional Theory (DFT), are fundamental for investigating the electronic properties of 1-Oxacyclotetradecane-2,11-dione. DFT provides a balance between computational cost and accuracy, making it suitable for a molecule of this size.

Detailed Research Findings: Studies on related macrocyclic systems demonstrate that DFT calculations can elucidate key aspects of electronic structure and reactivity. nih.gov For this compound, these calculations would typically involve geometry optimization to find the lowest energy structure, followed by analysis of molecular orbitals and charge distributions.

Electronic Structure: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov For this dione-lactone, the HOMO is likely localized around the oxygen atoms of the ester and ketone groups, while the LUMO would be associated with the carbonyl carbons.

Reactivity Predictions: Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygens, indicating their susceptibility to electrophilic attack or coordination to Lewis acids. Positive potential (blue) would be found around the carbonyl carbons and acidic α-protons, marking them as sites for nucleophilic attack. Mulliken charge analysis further quantifies the partial charges on each atom, confirming the electrophilic nature of the carbonyl carbons and the nucleophilic character of the carbonyl oxygens. nih.gov

Table 5.1: Representative DFT Calculation Parameters

ParameterTypical Value/MethodPurpose
FunctionalB3LYP, B3PW91Approximates the exchange-correlation energy in DFT. nih.gov
Basis Set6-311G(d,p)Defines the set of mathematical functions used to build molecular orbitals. nih.gov
Solvation ModelPCM, SMDAccounts for the effect of a solvent on the molecule's properties.
AnalysisHOMO/LUMO, MEP, NBOTo predict reactivity, stability, and bonding interactions. nih.gov

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Space Exploration and Flexibility Analysis

The 14-membered ring of this compound imparts significant flexibility. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are essential for exploring the vast conformational landscape of such macrocycles.

Detailed Research Findings: Conformational analysis of similar 14-membered macrocyclic ethers and lactones has been performed using MM calculations and NMR spectroscopy. researchgate.net These studies reveal that such rings typically adopt a few low-energy conformations. For this compound, MM calculations (using force fields like MMFF or AMBER) would be used to systematically search for stable conformers. The results would likely show that geminally disubstituted atoms, like the carbonyl groups, prefer to occupy corner positions in the ring structure to minimize steric strain. researchgate.net

Molecular Dynamics simulations build upon this by introducing temperature and time, allowing the molecule to move and transition between different conformations. An MD simulation of this compound would reveal not only the stable conformers but also the pathways and energy barriers for interconversion between them. nih.gov This provides a dynamic picture of the molecule's flexibility, which is crucial for understanding how it might interact with other molecules, such as fitting into an enzyme's active site. Analysis of the MD trajectory can identify which regions of the macrocycle are most rigid and which are most flexible.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict spectroscopic data, such as NMR and IR spectra, which can then be compared with experimental results to validate the computed structures.

Detailed Research Findings:

IR Spectroscopy: DFT calculations can predict vibrational frequencies. For this compound, the most prominent predicted peaks in the IR spectrum would be the C=O stretching vibrations. Saturated aliphatic ketones typically show a strong absorption near 1715 cm⁻¹, while saturated lactones absorb at higher wavenumbers, often around 1735-1750 cm⁻¹. openstax.orgoregonstate.edu Computational predictions can help assign these distinct peaks to the specific ketone and lactone carbonyl groups within the molecule.

NMR Spectroscopy: Calculating NMR chemical shifts (¹H and ¹³C) is another powerful application of DFT. The predicted ¹³C NMR spectrum for this compound would show characteristic downfield signals for the carbonyl carbons in the 190-215 δ range for the ketone and a slightly less downfield signal for the lactone carbonyl. openstax.orgoregonstate.edu The chemical shifts of the ring's CH₂ protons are highly sensitive to the macrocycle's conformation. By comparing the calculated NMR shifts for various low-energy conformers with experimental data, the dominant conformation in solution can be identified. nih.govresearchgate.net

Table 5.2: Predicted Spectroscopic Data for this compound Functional Groups

SpectroscopyFunctional GroupPredicted Absorption/Shift Range
IRKetone (C=O)~1715 cm⁻¹ openstax.orgoregonstate.edu
IRLactone (C=O)~1735-1750 cm⁻¹ snnu.edu.cn
¹³C NMRKetone Carbonyl190-215 δ openstax.org
¹³C NMRLactone Carbonyl170-185 δ
¹H NMRProtons α to Ketone2.0-2.5 δ oregonstate.edu
¹H NMRProtons α to Lactone Oxygen~4.0 δ

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is invaluable for mapping out potential reaction pathways and understanding reaction mechanisms at a molecular level. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

Detailed Research Findings: For a molecule like this compound, computational studies could elucidate mechanisms of reactions such as enolate formation, aldol-type transannular reactions, or Baeyer-Villiger oxidation/rearrangement. The synthesis of macrocycles often involves a critical macrolactonization step, and computational analysis can explain the success or failure of such reactions. nih.govacs.org

To elucidate a reaction pathway, researchers would model the proposed mechanism step-by-step. For each step, they would perform a transition state search to locate the highest energy point along the reaction coordinate. Calculating the energy of this transition state relative to the reactants gives the activation energy, which determines the reaction rate. This analysis can explain regioselectivity and stereoselectivity by comparing the activation energies of competing pathways. For instance, in a base-catalyzed intramolecular reaction, calculations could determine whether the proton alpha to the ketone is more likely to be abstracted than a proton alpha to the lactone, and what the energetic barrier for a subsequent transannular cyclization would be. nih.gov

In Silico Molecular Docking and Interaction Studies with Model Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For mechanistic understanding, this compound can be docked into the active site of a model enzyme.

Detailed Research Findings: To understand the potential interactions of the lactone and ketone functionalities, one could dock this compound into the active site of a hydrolase enzyme, such as a lipase (B570770) or esterase. The goal of such a study would not be to predict therapeutic efficacy but to understand the fundamental binding interactions.

The docking results would provide a binding score, indicating the affinity of the compound for the active site, and a predicted binding pose. researchgate.net Analysis of the pose would reveal potential intermolecular interactions, such as:

Hydrogen Bonds: The carbonyl oxygens of the ketone and lactone groups are likely to act as hydrogen bond acceptors with amino acid residues like serine, histidine, or tyrosine in an enzyme's active site. nih.gov

Hydrophobic Interactions: The long carbon chain of the macrocycle would likely engage in hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine.

These studies can provide insights into why certain macrocycles are substrates for specific enzymes, explaining, for example, how an enzyme orients the molecule to facilitate the hydrolysis of the ester bond. researchgate.net

Chemoinformatics and Database Mining Approaches for Related Macrocyclic Systems

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. Database mining can reveal trends and relationships within a class of molecules like macrocycles. ingentaconnect.com

Detailed Research Findings: While data on this compound itself may be limited, chemoinformatic tools can be used to analyze its properties in the context of larger databases of known macrocycles, such as ChEMBL, PubChem, or the Cambridge Structural Database. nih.govnih.gov

Property Analysis: Researchers can mine databases for all 14-membered macrocycles and analyze the distribution of their physicochemical properties (e.g., molecular weight, logP, polar surface area). This would help to classify this compound and compare its "drug-likeness" to other known macrocyclic drugs, many of which exist "beyond the Rule of 5". mdpi.comacs.org

Structural Motif Mining: Database mining can identify the prevalence of the dione-lactone motif within different classes of natural products or synthetic compounds. This can provide clues about the types of biological activities or synthetic challenges associated with this structural feature. Statistical analysis has shown that 14-membered rings are among the most abundant macrocycles in natural products. ingentaconnect.com

These approaches provide a broader context, helping to predict the properties and potential relevance of this compound based on the accumulated knowledge of chemically similar structures.

Derivatization and Analogue Synthesis of 1 Oxacyclotetradecane 2,11 Dione

Synthesis of Ring-Substituted Analogues of 1-Oxacyclotetradecane-2,11-dione

The introduction of substituents onto the carbon framework of this compound allows for the systematic modification of its physicochemical properties. A notable example is the synthesis of 13-Methyloxacyclotetradecane-2,11-dione, a naturally occurring volatile compound found in Angelica biserrata, a plant used in traditional Chinese medicine. nih.govlookchem.comnih.govnist.govnih.govlookchem.com The synthesis of this analogue often involves a multi-step process starting from a smaller cyclic precursor, such as cyclodecanone (B73913). nih.govlookchem.com

General synthetic strategies for introducing substituents at various positions on the macrocyclic ring can be inferred from methodologies applied to similar large-ring systems. These often involve the use of pre-functionalized linear precursors that are then cyclized. For instance, the alkylation of enolates derived from macrocyclic β-dicarbonyl compounds is a viable approach to introduce alkyl groups at positions α to the ketone functionalities. The specific position of substitution is dictated by the synthetic route chosen for the construction of the macrocyclic ring.

Chemical Modifications of the Lactone Functionality

The lactone group in this compound is a key site for chemical modification. General strategies for the modification of macrocyclic lactones can be applied to this scaffold. For instance, the lactone can be hydrolyzed under basic or acidic conditions to yield the corresponding seco-acid, which can then be subjected to further chemical transformations. This open-chain hydroxy acid can be re-lactonized under different conditions or used as a precursor for the synthesis of other macrocyclic structures.

Furthermore, the lactone can be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride. This opens up another avenue for derivatization, allowing for the introduction of new functional groups at the C-2 and C-14 positions. The synthesis of azalides, where the lactone oxygen is replaced by a nitrogen atom, from other 14-membered macrolides suggests a potential pathway for creating nitrogen-containing analogues of this compound. acs.org

Chemical Modifications of the Diketone Functionalities

The two ketone groups at the C-2 and C-11 positions offer numerous possibilities for chemical modification. These ketones can undergo a wide range of standard carbonyl reactions, including reduction, oxidation, and addition of nucleophiles. For example, the selective reduction of one or both ketone groups to the corresponding secondary alcohols can lead to a variety of diastereomeric products, significantly expanding the chemical space of accessible analogues.

The diketone functionality also allows for the formation of various heterocyclic systems. For instance, condensation reactions with hydrazines or other bifunctional nucleophiles could lead to the formation of fused pyrazole (B372694) or other heterocyclic rings. The relative positioning of the two ketone groups (a 1,10-diketone) dictates the types of intramolecular reactions that can occur. While direct examples for this compound are scarce in the literature, principles from the chemistry of other 1,n-diketones can be applied.

Synthesis of Stereoisomeric and Conformationally Constrained Analogues

The synthesis of specific stereoisomers of this compound and its derivatives is of significant interest, as stereochemistry often plays a crucial role in the biological activity of macrocycles. The conformational flexibility of the 14-membered ring presents a challenge and an opportunity in stereoselective synthesis. consensus.app The synthesis of stereochemically defined analogues typically relies on the use of chiral starting materials or the application of stereoselective reactions during the construction of the macrocycle.

Conformational analysis of 14-membered macrocycles, including diketal diamine derivatives, has shown that these large rings can adopt stable conformations. consensus.app This conformational preference can be exploited to achieve diastereoselectivity in reactions at the functional groups. The synthesis of conformationally constrained analogues, for example by introducing rigidifying elements such as double bonds or small rings into the macrocyclic backbone, is another strategy to control the three-dimensional structure and potentially enhance biological activity.

Development of Functionalized Analogues for Chemical Probes or Material Integration

The development of functionalized analogues of this compound for use as chemical probes or for integration into materials is an emerging area of research. This involves the introduction of specific functional groups that can be used for labeling, conjugation, or polymerization. For instance, the incorporation of a fluorescent tag would allow for the visualization of the molecule's interactions with biological systems.

The synthesis of such functionalized analogues requires careful planning to ensure that the introduced functionality does not interfere with the desired properties of the macrocycle. This can be achieved by attaching the functional group via a linker to a non-critical position on the macrocyclic ring. The synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives highlights a strategy for creating complex spirocyclic systems that could be adapted for the development of functionalized macrocycles. mdpi.com

Structure-Reactivity Relationship Studies of Derivatized Compounds

Understanding the relationship between the structure of the derivatized compounds and their reactivity is crucial for the rational design of new analogues with specific properties. For example, the introduction of electron-withdrawing or electron-donating groups on the macrocyclic ring can significantly alter the reactivity of the lactone and diketone functionalities.

Structure-activity relationship (SAR) studies of other macrocyclic compounds have shown that even small structural modifications can have a profound impact on their biological activity. nih.govrsc.org For instance, in the case of berkeleylactone A, a 16-membered macrolactone, the embedded conjugated system was found to be essential for its antimicrobial activity. rsc.org Similar SAR studies on a library of this compound derivatives would be invaluable for identifying the key structural features responsible for any observed biological or chemical properties.

Advanced Research Applications and Interdisciplinary Studies of 1 Oxacyclotetradecane 2,11 Dione

Utilization as a Synthetic Intermediate for Complex Molecular Architectures

The rigid, yet flexible, macrocyclic skeleton of 1-Oxacyclotetradecane-2,11-dione and its derivatives serves as a valuable starting point for the construction of more intricate molecules. A key application is in the synthesis of novel, complex musk compounds that possess unique structural and olfactory characteristics.

Detailed Research Findings: Researchers have demonstrated a strategy to create fused macrocyclic systems, or "mixed musks," by using a larger, 15-membered macrocyclic ketone as a foundational intermediate. This process involves several key synthetic steps to build additional ring systems onto the macrocycle. Although this example starts with a 15-membered ring, the chemical principles are directly applicable to the 14-membered ring of this compound.

The synthetic sequence involves:

Eschenmoser–Tanabe Fragmentation: To create an enyne from the ketone.

Enyne Metathesis: This step, often using a Grubbs II generation catalyst, forms a reactive diene.

Diels-Alder Reaction: The newly formed diene on the macrocyclic ring reacts with various dienophiles to create fused bicyclic or polycyclic systems.

Aromatization: Treatment with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can create aromatic fused rings.

This methodology allows for the creation of a diverse library of complex molecules from a single macrocyclic precursor, highlighting its utility as a versatile synthetic intermediate.

Table 1: Synthetic Strategy for Fused Macrocycles

Step Reaction Type Purpose Key Reagents
1 Eschenmoser–Tanabe Fragmentation Convert ketone to alkyne Tosyl hydrazide
2 Enyne Metathesis Form a conjugated diene Grubbs II catalyst
3 Diels-Alder Reaction Form new fused rings Dienophiles (e.g., tetracyanoethylene, benzoquinone)
4 Aromatization Create aromatic fused rings DDQ

Exploration in Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry investigates how molecules organize into larger, functional structures through non-covalent interactions. wikipedia.org Macrocycles are central to this field, acting as "hosts" that can selectively bind "guest" molecules or ions. frontiersin.orgnih.gov

The cavity of macrocyclic compounds like this compound, defined by its carbon chain and polar ester and ketone groups, has the theoretical potential to act as a host. The polar functional groups could engage in hydrogen bonding or dipole-dipole interactions, while the hydrophobic carbon chain could interact with nonpolar guests. wikipedia.org

However, specific studies detailing the use of this compound as a host for particular ions or neutral molecules are not prominent in published literature. Research in this area tends to focus on more established host macrocycles like cyclodextrins, calixarenes, and crown ethers, which exhibit highly preorganized cavities for efficient guest binding. wikipedia.orgfrontiersin.orgacs.org

The ability of individual molecules to self-assemble into larger, ordered structures is a cornerstone of materials science and nanotechnology. researchgate.net While polyaza macrocyclic compounds have been noted for their strong host-guest interactions that can drive assembly, rsc.org research into the specific self-assembly or controlled aggregation of this compound is limited. The interplay between its polar functional groups and the nonpolar hydrocarbon chain could potentially lead to the formation of micelles, vesicles, or other aggregates in specific solvents, but this remains a largely unexplored area of research for this particular compound.

Investigation as a Ligand or Chiral Auxiliary in Asymmetric Catalysis Research

Asymmetric catalysis aims to produce a specific stereoisomer of a product, a critical task in pharmaceutical synthesis. A chiral auxiliary is a molecule that temporarily attaches to a substrate to direct the stereochemical outcome of a reaction.

The methylated derivative, 13-methyl-oxacyclotetradecane-2,11-dione, possesses a chiral center. nih.gov In principle, an enantiomerically pure form of this molecule could serve as a chiral auxiliary. However, there is currently no significant body of research demonstrating the application of this compound or its derivatives as either a ligand for a metal catalyst or as a chiral auxiliary in asymmetric synthesis. The field typically relies on more established and efficient auxiliaries, such as certain oxazolidinones or camphor (B46023) derivatives. nih.gov

Development of Novel Materials through Polymerization or Functionalization Methodologies

Macrocyclic lactones are valuable monomers for producing biodegradable and biocompatible polyesters through ring-opening polymerization (ROP). This process is a cornerstone of producing materials like polylactic acid (PLA) and polycaprolactone (B3415563) (PCL).

The lactone group within this compound makes it a candidate for ROP. Such a polymerization would yield a polyester (B1180765) with a ketone group periodically spaced along its backbone. This pendant ketone functionality could be a site for further chemical modification, allowing for the creation of functionalized polymers with tailored properties, such as altered hydrophilicity, degradation rates, or the ability to attach other molecules.

Despite this potential, specific studies on the ring-opening polymerization of this compound are not widely reported. Research on ROP of lactones with other embedded functional groups, such as 1,4-oxathian-2-one, demonstrates the feasibility of such approaches to create novel functional polyesters. researchgate.net

Probing Molecular Recognition Phenomena through Model Systems

Molecular recognition is fundamental to biological processes, from enzyme-substrate binding to immune responses. Simple, well-defined molecules can serve as model systems to understand the complex non-covalent forces that govern these interactions. nih.gov

Macrocyclic lactones, due to their structural similarity to macrolide antibiotics like Erythromycin, can be of interest in studying drug-target interactions. wikipedia.org For example, some macrocyclic lactones are known to interact with P-glycoproteins, which are involved in multidrug resistance in cells. nih.gov While this compound could theoretically be used as a simple model to probe the binding characteristics of macrocycles with biological targets, its use for this specific purpose is not documented in the scientific literature. The focus remains on macrocycles with known biological activity. google.com

Mechanistic Studies of Chemical Interactions relevant to Systems Chemistry

The chemical reactivity of this compound, as a 14-membered macrocyclic dione-lactone, is governed by the functional groups present within its structure: a lactone (cyclic ester) and a ketone. Mechanistic studies on compounds of this class, particularly macrocyclic lactones, provide a framework for understanding its potential interactions, which are of significant interest in the field of systems chemistry. This field explores complex chemical systems as integrated and interacting networks. The study of macrocyclic lactones offers insights into molecular recognition, self-assembly, and the catalytic processes that are foundational to systems chemistry.

A predominant area of mechanistic study for macrocyclic lactones is their susceptibility to ring-opening reactions, particularly ring-opening polymerization (ROP). youtube.com Although the driving force for ROP in smaller lactones is the release of ring strain, larger rings like the 14-membered structure of this compound have minimal ring strain. acs.orgacs.org Nevertheless, polymerization of such macrolactones can be achieved through various catalytic methods. acs.org These reactions are crucial for the synthesis of biodegradable polyesters and demonstrate how a single molecular unit can be transformed into a macromolecular system.

The polymerization can proceed through different mechanisms, including cationic, anionic, and coordination-insertion pathways, depending on the initiator used. youtube.comutwente.nl For instance, anionic ROP can be initiated by nucleophilic reagents like metal hydroxides or alkoxides. youtube.com In such a process, the nucleophile attacks the electrophilic carbon of the ester group, leading to the cleavage of the acyl-oxygen bond and the opening of the ring. The resulting species can then act as a nucleophile to attack another monomer, propagating the polymer chain. youtube.com

Catalytic ring-opening polymerization (cROP) using metal-based catalysts, such as aluminum-salen complexes, has also been shown to be effective for macrolactones, yielding high molecular weight polyesters. acs.org Theoretical studies and experimental evidence suggest that these reactions can proceed via a coordination-insertion mechanism, where the lactone coordinates to the metal center before being inserted into the metal-ligand bond. utwente.nl

The table below summarizes various initiators and the corresponding polymerization mechanisms for macrocyclic lactones, which are applicable to this compound.

Initiator/CatalystPolymerization MechanismResulting Polymer
Metal Hydroxides (e.g., KOH)Anionic Ring-Opening PolymerizationLinear or Cyclic Polyesters
Metal AlkoxidesAnionic Ring-Opening PolymerizationLinear Polyesters
Aluminum-Salen ComplexesCoordination-Insertion PolymerizationHigh Molecular Weight Linear Polyesters
Uranyl AryloxidesCoordination-Insertion Cyclo-oligomerizationMacrocyclic Polylactones
Strong Protonic AcidsCationic Ring-Opening PolymerizationLinear Polyesters

Enzymatic reactions also play a significant role in the mechanistic studies of macrocyclic lactones. nih.govnih.gov Lipases, for example, can catalyze both the synthesis of macrocyclic lactones from hydroxy acids via intramolecular esterification and their hydrolysis through ring-opening. nih.gov Baeyer-Villiger monooxygenases (BVMOs) are another class of enzymes capable of producing lactones from cyclic ketones through an oxidative process. nih.gov The high selectivity of enzymatic reactions makes them valuable tools in green chemistry and for understanding biological systems. These biocatalytic transformations highlight the potential for this compound to participate in complex, enzyme-mediated reaction networks.

The study of non-covalent interactions is also central to understanding the role of macrocyclic lactones in systems chemistry. The conformationally flexible nature of the 14-membered ring allows it to act as a host in host-guest chemistry, forming complexes with ions or small molecules. These interactions are driven by forces such as hydrogen bonding, van der Waals forces, and hydrophobic effects. The ability of macrocyclic compounds to engage in molecular recognition and self-assembly is a key aspect of their application in creating complex, functional chemical systems.

Furthermore, the interaction of macrocyclic lactones with biological macromolecules, such as proteins and receptors, provides a rich area for mechanistic investigation. For instance, the interaction of some macrocyclic lactones with P-glycoprotein (P-gp), an ATP-dependent efflux pump, has been studied to understand the structural requirements for binding and inhibition. nih.gov These studies reveal that specific structural features of the macrocycle are crucial for optimal interaction, a concept that is fundamental to structure-activity relationship studies in medicinal chemistry and chemical biology. nih.gov

Future Research Directions and Unresolved Challenges

Comprehensive Exploration of the Reactivity Landscape of 1-Oxacyclotetradecane-2,11-dione

The chemical reactivity of this compound is dictated by its two key functional groups: the ester (lactone) and the ketone. While the individual reactivity of these groups is well-understood in acyclic systems, their behavior within a macrocyclic framework presents a more complex challenge. The conformational constraints of the 14-membered ring can significantly influence the accessibility and reactivity of the carbonyl carbons.

Future research should systematically map the reactivity of this dione (B5365651). This includes exploring selective transformations at either the ketone or lactone carbonyl. For example, can the ketone at C11 be selectively reduced, alkylated, or converted to an oxime without affecting the lactone at C2? Conversely, can the lactone be selectively opened or modified? Answering these questions requires a deep understanding of how the macrocyclic conformation shields or exposes each functional group.

Moreover, unconventional transformations, such as transition metal-catalyzed C-H activation, could unlock novel reaction pathways. acs.org Exploring the potential for regioselective C-H functionalization at various positions on the aliphatic backbone of this compound would provide access to a diverse range of new derivatives that are otherwise difficult to synthesize.

Advanced Stereochemical and Regioselectivity in Macrocyclic Syntheses

Achieving precise control over stereochemistry and regioselectivity is a paramount challenge in organic synthesis, and this is particularly true for complex macrocycles. nih.govyoutube.com For substituted derivatives of this compound, controlling the stereochemistry of substituents on the ring is crucial, as the stereochemical identity can be critical to biological activity. nih.gov

A significant challenge in many macrocyclization reactions, such as RCM, is the frequent lack of control over the resulting alkene stereochemistry (E/Z isomers). rsc.org Recent advances have shown that catalyst control can overcome this limitation. For example, tungsten-based alkylidene catalysts have been used for highly stereoselective RCM reactions, delivering predominantly the Z-isomer. nih.gov Applying such catalyst-controlled strategies to the synthesis of unsaturated precursors of this compound could provide access to specific diastereomers.

Furthermore, achieving regioselectivity in reactions on the pre-formed macrocycle is a significant hurdle. frontiersin.org Iridium-Lewis acid bifunctional catalysts have shown promise in directing C-H borylation at the meta-position of aromatic rings through the formation of a macrocyclic transition state. acs.org The development of analogous catalytic systems that can differentiate between the various C-H bonds in a non-aromatic macrocycle like this compound based on subtle steric and electronic differences remains a formidable but important goal.

Deeper Computational Modeling for Predictive Understanding of Conformational Behavior and Reactivity

Macrocycles are conformationally complex molecules, and their dynamic behavior in different environments is challenging to predict. nih.govnih.gov This flexibility is a key feature, but it also complicates the rational design of new derivatives and the understanding of their properties. nih.gov Future research will increasingly rely on advanced computational methods to provide a predictive understanding of the conformational landscape of this compound.

Standard molecular mechanics force fields have been shown to be insufficient for accurately modeling the behavior of macrocycles. chemrxiv.org More sophisticated protocols involving molecular dynamics (MD) simulations with explicit solvent models, followed by DFT optimization, are needed to correctly predict solvent-dependent conformational changes. nih.govchemrxiv.org Applying these advanced simulation protocols to this compound would allow researchers to:

Predict the most stable conformations in various solvents.

Understand how the ring conformation influences the reactivity of the ketone and lactone groups.

Guide the design of new derivatives with specific desired shapes or properties.

Significant challenges remain, as computational tools must evolve to handle the high flexibility and subtle noncovalent transannular interactions that govern macrocyclic structures. diva-portal.orgdiva-portal.org The development of specialized computational methods for macrocycles is crucial for efficiently guiding medicinal chemistry and materials science efforts. diva-portal.orgdiva-portal.org

Integration of this compound Research into Emerging Fields (e.g., Flow Chemistry, Machine Learning-Assisted Synthesis)

The integration of emerging technologies like flow chemistry and machine learning (ML) promises to revolutionize the synthesis and discovery of macrocycles. rsc.orggenophore.com

Flow Chemistry: Continuous flow processes offer significant advantages for macrocyclization reactions, which are often challenging in traditional batch setups. rsc.orgnih.gov Flow chemistry provides precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields, reduced waste, and improved safety, especially when handling hazardous intermediates. rsc.orgacs.org The synthesis of macrocycles in flow reactors can often be performed at higher concentrations than in batch, overcoming the need for high-dilution conditions and dramatically increasing productivity. acs.org

ParameterBatch Synthesis (with Cs₂CO₃)Continuous Flow SynthesisProductivity Increase
Volumetric Productivity 0.216 g/g·L·h4.303 g/g·L·h~20-fold
A comparison of productivity for a macrocyclization reaction, demonstrating the significant enhancement achieved using a continuous flow process over traditional batch conditions. Data adapted from a study on pseudopeptidic macrocycles. acs.org

Applying flow chemistry to the key cyclization step in the synthesis of this compound could make its production more efficient, scalable, and sustainable. rsc.org

Machine Learning: Artificial intelligence and machine learning are poised to accelerate the discovery of new macrocyclic compounds. acs.orgnih.gov ML models can be trained on existing data to predict the properties of new, unsynthesized molecules, guiding synthetic efforts toward the most promising candidates. digitellinc.comchemrxiv.org Recently, a model named Macformer, which utilizes a transformer architecture, has been developed to generate novel macrocyclic structures from acyclic precursors. genophore.com Integrating such ML tools into the research of this compound could help in:

Designing novel derivatives with optimized properties.

Predicting reaction outcomes and optimizing synthetic conditions.

Exploring the vast chemical space around the this compound scaffold more efficiently than through traditional trial-and-error experimentation. genophore.com

Addressing Scalability and Environmental Impact in Academic Research Synthesis

A persistent challenge in macrocycle chemistry is the difficulty of translating laboratory-scale syntheses to industrial-scale production. nih.gov Methods that work well on a milligram scale often fail or become impractical at the gram or kilogram scale. This is largely due to the reliance on high-dilution conditions and complex purification procedures. acs.org

Future academic research on this compound should place a greater emphasis on the scalability of the developed synthetic routes. This involves moving away from problematic reagents and conditions and embracing methods that are inherently more scalable, such as the aforementioned flow chemistry and CRE strategies. acs.orgacs.org

Furthermore, the environmental impact of chemical synthesis is under increasing scrutiny. It is no longer sufficient to simply report the yield of a reaction. A holistic assessment of the "greenness" of a synthesis is required. This includes considering factors like solvent and energy consumption, waste generation (E-factor), and the use of renewable versus petrochemical-based starting materials. rsc.org There is a need to develop and apply new metrics specifically designed to evaluate the environmental impact of macrocyclization reactions. researchgate.net Future publications on the synthesis of this compound should ideally include such an analysis to provide a more complete picture of the process's sustainability.

Q & A

Q. How should researchers address data availability and reproducibility concerns?

  • Methodological Answer :
  • Include data availability statements with repository links (e.g., Zenodo) .
  • Publish supplementary materials detailing raw data and analysis scripts .
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.